[5-(4-Bromophenyl)-2-furyl]methanol
Overview
Description
[5-(4-Bromophenyl)-2-furyl]methanol: is an organic compound with the molecular formula C11H9BrO2 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, leading to changes in the normal functioning of cells .
Pharmacokinetics
For instance, 1-(3’-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, has been studied for its pharmacokinetic characterization .
Result of Action
Related compounds have been shown to affect the nervous system, endocrine system, and reproductive capacity of mammals, including humans, and even cause cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(4-Bromophenyl)-2-furyl]methanol. For instance, brominated compounds like bromophenols, which are similar to this compound, are known to be persistent organic environmental pollutants . These compounds can be influenced by various environmental factors such as temperature, pH, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromophenyl)-2-furyl]methanol typically involves the reaction of 4-bromobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Bromophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Bromophenyl)-2-furyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s structural features make it a candidate for designing molecules with specific biological activities .
Industry: Industrially, this compound is used in the synthesis of materials with specialized properties, such as polymers and resins. Its reactivity and functional groups make it valuable in material science .
Comparison with Similar Compounds
- [5-(4-Bromophenyl)-2-furyl]methanol
- [5-(4-Bromophenyl)-2-furaldehyde]
- [5-(4-Bromophenyl)-2-furancarboxaldehyde]
Comparison: Compared to its analogs, this compound is unique due to the presence of the methanol group, which imparts different reactivity and solubility properties. The methanol group can participate in hydrogen bonding, influencing the compound’s interactions in biological and chemical systems .
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXBDJGUNCYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352093 | |
Record name | [5-(4-bromophenyl)-2-furyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-28-8 | |
Record name | 5-(4-Bromophenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33342-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(4-bromophenyl)-2-furyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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